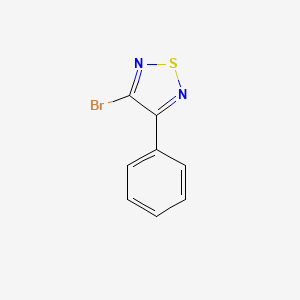

3-Bromo-4-phenyl-1,2,5-thiadiazole

Description

3-Bromo-4-phenyl-1,2,5-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with bromine at position 3 and a phenyl group at position 3. Thiadiazoles are valued in medicinal and materials chemistry due to their electronic properties and versatility in substitution reactions.

Properties

Molecular Formula |

C8H5BrN2S |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

3-bromo-4-phenyl-1,2,5-thiadiazole |

InChI |

InChI=1S/C8H5BrN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

VWGNTXXMTIVDGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSN=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenyl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylthiosemicarbazide with bromine in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods: Industrial production of 3-Bromo-4-phenyl-1,2,5-thiadiazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-phenyl-1,2,5-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products:

- Substituted thiadiazoles with various functional groups.

- Coupled products with extended aromatic systems.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-Bromo-4-phenyl-1,2,5-thiadiazole is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 3-Chloro-4-phenyl-1,2,5-thiadiazole : Replacing bromine with chlorine reduces molecular weight (196.66 g/mol vs. 241.11 g/mol for the bromo analog) and alters reactivity. Chlorine’s lower electronegativity and weaker leaving-group ability may result in slower nucleophilic substitution compared to bromine .

- 2-Bromo-4-phenyl-1,3-thiazole : This positional isomer shifts the bromine to position 2 and replaces the 1,2,5-thiadiazole core with a 1,3-thiazole ring. The crystal structure reveals a 7.45° twist between the thiazole and phenyl rings, influencing π-π stacking (Cg⋯Cg distance: 3.815 Å) and intermolecular S⋯Br interactions (3.5402 Å) .

Functional Group Variations

- 3-Benzoyl-4-ethyl-1,2,5-thiadiazole (3m) : Features a benzoyl group at position 3 and ethyl at position 4. Elemental analysis (C: 54.29%, H: 2.40%) aligns with calculated values (C: 54.54%, H: 2.29%), confirming structural integrity. The ethyl group enhances hydrophobicity compared to phenyl .

- 3-Benzoyl-4-phenethyl-1,2,5-thiadiazole (3p) : Substitution with a phenethyl group increases molecular weight (294.37 g/mol) and alters spectroscopic properties, evidenced by IR absorption at 1651 cm⁻¹ (C=O stretch) and a dominant MS fragment at m/z 91 (100% intensity, likely from phenyl cleavage) .

Spectroscopic and Analytical Data Comparison

Table 1: Elemental Analysis of Selected Thiadiazoles

| Compound | C% (Calc/Found) | H% (Calc/Found) | N% (Calc/Found) | S% (Calc/Found) |

|---|---|---|---|---|

| 3-Benzoyl-4-ethyl-1,2,5-thiadiazole (3m) | 54.54/54.29 | 2.29/2.40 | 9.09/9.21 | 10.40/10.18 |

| 3-Benzoyl-4-phenethyl-1,2,5-thiadiazole (3p) | 69.36/69.44 | 4.79/4.61 | 9.52/9.33 | 10.89/10.69 |

Table 2: Key Spectroscopic Features

| Compound | IR (υ, cm⁻¹) | MS (EI) Dominant Fragments |

|---|---|---|

| 3-Benzoyl-4-phenethyl-1,2,5-thiadiazole | 1651 (C=O), 1590, 1443 | m/z 294 (M⁺, 56%), 91 (100%) |

| 2-Bromo-4-phenyl-1,3-thiazole | 1476, 1420, 689 | m/z 240 (M⁺), 91 (base peak) |

Crystallographic and Physical Properties

- 2-Bromo-4-phenyl-1,3-thiazole : Exhibits a planar thiazole ring with a slight twist (7.45°) relative to the phenyl group. Short S⋯Br contacts (3.5402 Å) and π-π interactions contribute to crystal stability .

- 4-(Bromomethyl)-2,1,3-benzothiadiazole : The bromomethyl substituent on a benzothiadiazole core (CAS: 16405-99-5) enables alkylation reactions, differing from direct bromine substitution on the thiadiazole ring .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.